7-Methyladenine

説明

This compound has been reported in Isodictya erinacea with data available.

potential marker for monitoring exposure to methylatingcarcinogens

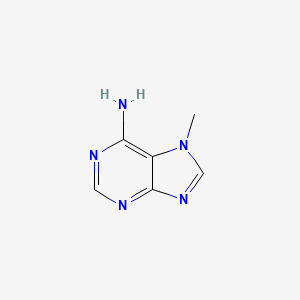

Structure

2D Structure

特性

IUPAC Name |

7-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGHYQLFMPXSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=NC=NC(=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049376 | |

| Record name | 7-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

935-69-3 | |

| Record name | 7-Methyladenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methyladenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-Methyladenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011614 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

7-Methyladenine in DNA: From Obscure Lesion to Key Indicator of Genomic Instability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the study of DNA has been dominated by the four canonical bases: adenine, guanine, cytosine, and thymine. However, the genome is a dynamic entity, subject to a variety of modifications that can alter its structure and function. Among these is 7-methyladenine (m7A), a modification once viewed as a minor byproduct of chemical damage. Emerging research has recast m7A as a critical biomarker for DNA damage induced by alkylating agents, which are both environmental mutagens and a cornerstone of cancer chemotherapy. This guide provides a comprehensive technical overview of the discovery, biological significance, and analysis of this compound in DNA. It details the enzymatic pathways that repair this lesion, offers in-depth experimental protocols for its detection and quantification, and delineates its role as an indicator of genomic stress and its potential applications in drug development and clinical diagnostics.

Discovery and Context

The discovery of this compound in DNA is intrinsically linked to the study of DNA alkylation, a process where alkyl groups are added to the DNA molecule. Seminal work in the 1970s by researchers like P.D. Lawley established that exposure to alkylating agents, such as dimethyl sulphate, results in the formation of various methylated purines in DNA.[1] These studies identified this compound as a minor but consistent product of this chemical damage.[1]

Unlike the more recently characterized N6-methyladenine (6mA), which is now recognized as an epigenetic mark in some eukaryotes, this compound is not a product of endogenous enzymatic activity for signaling purposes.[2][3] Instead, it is a DNA adduct—a segment of DNA bound to a cancer-causing chemical. Its presence in the genome is a direct consequence of exposure to exogenous or endogenous methylating agents.[4] The primary sources of such agents include environmental pollutants, tobacco smoke, and certain chemotherapeutic drugs. The formation of m7A occurs when the N7 position of the adenine base is attacked by electrophilic alkylating compounds.

Biological Significance: A Marker of DNA Damage

The principal significance of this compound is its role as a biomarker for DNA alkylation damage. While it is one of the less abundant alkylation products compared to 7-methylguanine (7meG), its formation signals genomic insult. The N7-methylation of adenine does not distort the DNA helix significantly and does not block DNA replication directly. However, the modification introduces a positive charge on the adenine ring, which weakens the N-glycosidic bond connecting the base to the deoxyribose sugar. This destabilization can lead to spontaneous depurination, creating an abasic (AP) site, which is a highly mutagenic and cytotoxic lesion if left unrepaired.

The cellular response to m7A is a robust repair process, primarily the Base Excision Repair (BER) pathway. The presence and subsequent repair of m7A adducts are critical indicators of cellular mechanisms to maintain genomic integrity. Paradoxically, while the repair process is essential, the overexpression or dysregulation of the initiating enzyme can lead to an accumulation of toxic repair intermediates, such as AP sites and single-strand breaks, which can be more harmful than the original m7A lesion itself.

The Base Excision Repair (BER) Pathway for m7A

The removal of this compound from DNA is a multi-step enzymatic process orchestrated by the Base Excision Repair (BER) pathway. This highly conserved pathway is responsible for correcting small, non-helix-distorting base lesions.

Step 1: Recognition and Excision The process is initiated by the Alkyladenine DNA glycosylase (AAG) , also known as N-methylpurine DNA glycosylase (MPG). AAG is a monofunctional glycosylase that scans the DNA for a variety of alkylated purines, including this compound, 3-methyladenine, and 7-methylguanine. Upon recognizing the m7A adduct, AAG flips the damaged base out of the DNA helix and into its active site. It then catalyzes the hydrolysis of the N-glycosidic bond, excising the this compound base and leaving behind an apurinic/apyrimidinic (AP) site.

Step 2: AP Site Incision The resulting AP site is recognized by AP Endonuclease 1 (APE1) . APE1 cleaves the phosphodiester backbone 5' to the AP site, creating a nick in the DNA strand with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (dRP) residue.

Step 3: Gap Filling and End Processing DNA Polymerase β (Pol β) is recruited to the nick. It exhibits two crucial activities: it removes the 5'-dRP residue and synthesizes a new, correct nucleotide into the gap using the opposite strand as a template. This is known as short-patch repair, which is the primary sub-pathway for this type of lesion.

Step 4: Ligation The final step involves sealing the remaining nick in the DNA backbone. This is accomplished by DNA Ligase III , which forms a new phosphodiester bond, restoring the integrity of the DNA strand.

Quantitative Data on Alkylated Adducts

The quantification of DNA adducts is crucial for assessing exposure to carcinogens and for monitoring the efficacy of alkylating chemotherapies. While extensive datasets for this compound are still being compiled across various human tissues, data for the closely related and more abundant 7-methylguanine (7meG) adduct provide a valuable reference for the levels of N7-purine alkylation found in vivo. These adducts are often formed by the same agents and repaired by similar pathways.

| Organism | Tissue | Condition | Adduct Level (per 106 bases) | Reference |

| Rat | Liver (Nuclear DNA) | Young (6 months) | 9.5 | |

| Rat | Liver (Nuclear DNA) | Old (24 months) | 23.8 | |

| Rat | Liver (Mitochondrial DNA) | Young (6 months) | 32.2 | |

| Rat | Liver (Mitochondrial DNA) | Old (24 months) | 80.6 | |

| Human | Lung | Autopsy donors | 1.8 - 42.1 (7-methyl-dGMP) |

Note: The levels of this compound are generally lower than those of 7-methylguanine following exposure to most simple alkylating agents.

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of modified nucleosides in DNA. This protocol outlines the key steps for determining the global levels of m7A.

Objective: To accurately quantify the ratio of 7-methyl-2'-deoxyadenosine (dAm7) to 2'-deoxyadenosine (dA) in a genomic DNA sample.

Materials:

-

Genomic DNA sample (high purity, RNA-free)

-

Nuclease P1 (e.g., from Penicillium citrinum)

-

Alkaline Phosphatase (e.g., Calf Intestinal)

-

Stable isotope-labeled internal standards (e.g., 15N5-dA, and a custom-synthesized 13C/15N-labeled dAm7)

-

LC-MS/MS grade water, acetonitrile, and formic acid

-

UHPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

DNA Extraction and Purification:

-

Extract genomic DNA from cells or tissues using a standard kit (e.g., spin-column based).

-

Crucially, perform a thorough RNase A treatment to eliminate RNA contamination, as RNA contains other methylated adenines that could interfere with the analysis.

-

Assess DNA purity and concentration using UV spectrophotometry (A260/A280 ratio ~1.8) and fluorometric quantification.

-

-

Enzymatic Hydrolysis to Deoxyribonucleosides:

-

In a microcentrifuge tube, combine 1-5 µg of genomic DNA with a known amount of stable isotope-labeled internal standards.

-

Add Nuclease P1 in its recommended buffer. Incubate at 37°C for 2-4 hours. This enzyme digests the DNA into individual 5'-mononucleotides.

-

Add Alkaline Phosphatase and its corresponding buffer. Incubate at 37°C for an additional 1-2 hours. This removes the 5'-phosphate group, yielding deoxyribonucleosides.

-

Centrifuge the sample to pellet any undigested material or protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant containing the deoxyribonucleosides to an HPLC vial.

-

Inject the sample into the UHPLC-MS/MS system.

-

Separate the deoxyribonucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

-

Define the specific precursor-to-product ion transitions for dAm7, dA, and their respective internal standards. For example:

-

dA: m/z 252.1 → 136.1

-

dAm7: m/z 266.1 → 150.1

-

15N5-dA: m/z 257.1 → 141.1

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the ratio of the native analyte peak area to the internal standard peak area.

-

Generate a standard curve using known concentrations of unlabeled dAm7 and dA mixed with a fixed amount of the internal standards.

-

Determine the absolute quantity of dAm7 and dA in the sample from the standard curve.

-

Express the final result as a ratio (e.g., dAm7 per 106 dA).

-

Conclusion and Future Directions

This compound in DNA, once a footnote in the study of chemical mutagenesis, is now understood as a key indicator of alkylation-induced genomic damage. Its formation triggers a precise and efficient Base Excision Repair response, underscoring the cell's intricate machinery for maintaining genomic fidelity. For researchers and drug development professionals, m7A serves as a valuable tool. Its quantification can provide a direct measure of the target engagement and DNA-damaging efficacy of new alkylating chemotherapeutics. Furthermore, monitoring m7A levels and the status of the AAG-initiated BER pathway in patients could offer insights into therapeutic response and resistance mechanisms. As analytical techniques continue to improve in sensitivity, the role of m7A and other DNA adducts in molecular epidemiology, disease etiology, and personalized medicine is set to expand, cementing its significance in the landscape of DNA biology.

References

- 1. Removal of minor methylation products this compound and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA methylation and hydroxymethylation analysis using a high throughput and low bias direct injection mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Methylation: Insights into Human Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Reversal of DNA Alkylation Damage - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of 7-Methyladenine as a DNA Adduct: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyladenine (7-MeA) is a prevalent DNA adduct formed through the covalent attachment of a methyl group to the N7 position of adenine. This lesion arises from exposure to both endogenous and exogenous methylating agents and serves as a critical biomarker for assessing DNA damage. While not as immediately mutagenic as other adducts like O6-methylguanine, the presence of 7-MeA can have significant biological consequences, including the disruption of DNA replication and transcription, and the activation of cellular DNA damage response (DDR) pathways. This technical guide provides an in-depth overview of the formation, repair, and biological impact of 7-MeA, presenting quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways involved. Understanding the intricate role of 7-MeA is crucial for researchers in oncology, toxicology, and drug development, as it offers insights into mechanisms of carcinogenesis and potential therapeutic targets.

Introduction

The integrity of the genome is under constant assault from a variety of chemical agents that can modify the structure of DNA, forming DNA adducts. Among these, this compound (7-MeA) is a common lesion resulting from the alkylation of the N7 position of adenine.[1][2] This modification can be induced by a wide range of methylating agents, including environmental pollutants, dietary compounds, and chemotherapeutic drugs. The formation of 7-MeA is a significant event in molecular toxicology and carcinogenesis, as it can interfere with essential cellular processes and trigger complex signaling networks designed to repair the damage and maintain genomic stability. This guide will explore the multifaceted biological role of 7-MeA, from its chemical formation to its ultimate cellular fate.

Formation of this compound

7-MeA is primarily formed by the reaction of S-adenosylmethionine (SAM), an endogenous methyl donor, or exogenous alkylating agents with the N7 position of adenine in the DNA helix.[3] The N7 position of purines is highly nucleophilic and susceptible to electrophilic attack.[4]

Common methylating agents that induce 7-MeA formation include:

-

Methyl methanesulfonate (MMS): A monofunctional alkylating agent that predominantly methylates nitrogen atoms in DNA bases.[4]

-

N-methyl-N-nitrosourea (MNU): A potent carcinogen that generates a methylating species.

-

Dimethyl sulfate (DMS): A strong methylating agent used in laboratory settings.

The relative abundance of 7-MeA compared to other methylated adducts depends on the specific methylating agent and the DNA sequence context.

Quantitative Data on DNA Adduct Formation

The formation of various DNA adducts, including 7-MeA, has been quantified following exposure to different methylating agents. The following tables summarize the relative abundance of these adducts.

Table 1: Relative Abundance of DNA Adducts Induced by Methyl Methanesulfonate (MMS)

| Adduct | Relative Abundance (%) |

| 7-Methylguanine (N7-MeG) | ~80 |

| 3-Methyladenine (N3-MeA) | ~10 |

| This compound (N7-MeA) | Present, but less abundant than N7-MeG |

| 1-Methyladenine (N1-MeA) | Minor |

| O6-Methylguanine (O6-MeG) | Very low |

Table 2: Relative Abundance of DNA Adducts Induced by N-methyl-N-nitrosourea (MNU)

| Adduct | Relative Abundance (%) |

| 7-Methylguanine (N7-MeG) | ~67 |

| 3-Methyladenine (N3-MeA) | ~12 |

| O6-Methylguanine (O6-MeG) | ~7 |

| This compound (N7-MeA) | Present |

| Other O-alkylation products | Minor |

Biological Consequences of this compound

The presence of 7-MeA in the DNA template can have significant repercussions for cellular processes.

Effects on DNA Replication and Transcription

While 7-MeA itself is not considered a strong block to DNA polymerases, its presence can lead to replication fork stalling and increased mutagenesis. The positively charged imidazole ring of 7-MeA can destabilize the glycosidic bond, leading to spontaneous depurination and the formation of an abasic (AP) site, which is a potent blocker of DNA replication and highly mutagenic.

In terms of transcription, the impact of 7-MeA is less clear. Some studies suggest that N6-methyladenine can influence transcription, but the direct effect of 7-MeA on RNA polymerase processivity requires further investigation.

Cellular DNA Damage Response

The cellular response to 7-MeA involves a complex network of proteins that recognize the damage, signal its presence, and initiate repair. This DNA Damage Response (DDR) is crucial for maintaining genome integrity.

The initial recognition of 7-MeA adducts is thought to involve the Base Excision Repair (BER) pathway. However, persistent adducts or the resulting secondary lesions, such as stalled replication forks, can activate the master kinases of the DDR: Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). ATR is particularly important in response to replication stress. Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), which in turn orchestrates cell cycle arrest and DNA repair.

The activation of the ATR-Chk1 pathway in response to 7-MeA-induced replication stress leads to the implementation of cell cycle checkpoints, most notably the G2/M checkpoint. This arrest provides the cell with time to repair the damaged DNA before entering mitosis, thereby preventing the propagation of mutations. Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry.

Repair of this compound

The primary mechanism for the removal of 7-MeA from DNA is the Base Excision Repair (BER) pathway.

The key steps in the BER of 7-MeA are:

-

Recognition and Excision: The N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG), recognizes the 7-MeA adduct and cleaves the N-glycosidic bond, releasing the damaged base. This creates an apurinic/apyrimidinic (AP) site.

-

Incision: AP endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion.

-

Synthesis and Ligation: DNA polymerase β (Pol β) fills the single-nucleotide gap, and the nick is sealed by DNA ligase III.

Experimental Protocols

Quantification of this compound by HPLC-MS/MS

This method allows for the sensitive and specific quantification of 7-MeA in DNA samples.

Methodology:

-

DNA Isolation: Isolate genomic DNA from cells or tissues using a standard phenol-chloroform extraction method or a commercial kit. Ensure high purity of the DNA.

-

DNA Digestion:

-

Digest 10-20 µg of DNA to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Terminate the reaction by heat inactivation or by adding a quenching solution.

-

-

Sample Preparation:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides to a new tube.

-

If necessary, perform solid-phase extraction (SPE) to enrich for the adducts and remove interfering substances.

-

-

HPLC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., acetonitrile or methanol) and an acid modifier (e.g., formic acid).

-

Couple the HPLC to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitor the specific precursor-to-product ion transitions for 7-methyl-2'-deoxyadenosine and an appropriate internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a 7-methyl-2'-deoxyadenosine standard.

-

Calculate the amount of 7-MeA in the sample by comparing its peak area to the standard curve, normalized to the amount of unmodified deoxyadenosine.

-

References

- 1. Use of a molecular beacon based fluorescent method for assaying uracil DNA glycosylase (Ung) activity and inhibitor screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers of cigarette smoking and DNA methylating agents: Raman, SERS and DFT study of 3-methyladenine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eubopen.org [eubopen.org]

7-Methyladenine: An In-Depth Technical Guide to its Role as a DNA Damage Biomarker

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methyladenine (m7A) is a purine analog formed through the covalent addition of a methyl group to the N7 position of adenine in the DNA molecule. This modification is primarily induced by exposure to both endogenous and exogenous methylating agents. The formation of m7A adducts can disrupt normal cellular processes and is increasingly recognized as a valuable biomarker for assessing DNA damage. This technical guide provides a comprehensive overview of this compound as a biomarker, including its formation, the intricate signaling pathways involved in its repair, and detailed methodologies for its detection and quantification. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating DNA damage and repair mechanisms.

Introduction to this compound as a DNA Damage Biomarker

DNA is constantly subjected to damage from a variety of sources, including endogenous metabolic byproducts and exogenous environmental agents. Alkylating agents are a significant class of DNA damaging compounds that can methylate DNA bases, leading to the formation of various adducts. This compound is one such adduct, and its presence in biological samples can serve as an indicator of exposure to these harmful agents. The concentration of this compound has been shown to increase in the urine of rats exposed to methylating agents like dimethylnitrosamine and N-nitroso-N-methylurea.[1] This makes m7A a promising non-invasive biomarker for monitoring DNA damage.

Formation of this compound

The formation of this compound in DNA is a direct consequence of the reaction of adenine with methylating agents. These agents can be classified as SN1 or SN2 type reactants. SN1 agents, such as N-methyl-N-nitrosourea (MNU), and SN2 agents, such as methyl methanesulfonate (MMS), can both lead to the formation of m7A, among other methylated bases. The N7 position of adenine is a nucleophilic site susceptible to electrophilic attack by the methyl group from these agents.

Cellular Repair of this compound: The Base Excision Repair Pathway

The primary mechanism for the repair of this compound lesions in DNA is the Base Excision Repair (BER) pathway. This is a multi-step process involving a series of enzymes that recognize and remove the damaged base, and then restore the original DNA sequence.

Signaling Pathway of Base Excision Repair for this compound

The BER pathway for m7A can be summarized in the following key steps:

-

Recognition and Excision: The process is initiated by the N-methylpurine DNA glycosylase (MPG), also known as alkyladenine DNA glycosylase (AAG). MPG recognizes the m7A adduct and cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the this compound base. This leaves an apurinic/apyrimidinic (AP) site, also known as an abasic site, in the DNA.

-

Incision: The AP site is then recognized by AP endonuclease 1 (APE1), which cleaves the phosphodiester backbone 5' to the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribose phosphate (dRP) residue.

-

End Processing and DNA Synthesis: DNA polymerase β (Pol β) is recruited to the site. It removes the 5'-dRP residue and synthesizes a new DNA strand by inserting the correct nucleotide (adenine) into the gap.

-

Ligation: Finally, the nick in the DNA backbone is sealed by DNA ligase IIIα in complex with XRCC1, completing the repair process.

Analytical Methodologies for this compound Detection

Several analytical techniques can be employed for the detection and quantification of this compound in biological samples such as urine and DNA. The choice of method often depends on the required sensitivity, specificity, and the nature of the sample.

General Experimental Workflow

A general workflow for the analysis of DNA adducts like this compound involves sample collection and preparation, followed by instrumental analysis and data interpretation.

Quantitative Data on this compound Levels

The quantification of m7A provides valuable data for assessing the extent of DNA damage. Studies in animal models have demonstrated a clear dose-dependent increase in urinary m7A levels following exposure to methylating agents.

| Biological Matrix | Organism | Methylating Agent | Dose | This compound Level | Reference |

| Urine | Rat | N-methylnitrosourea (MNU) | Control | 26 ng/24h | [1] |

| Urine | Rat | N-methylnitrosourea (MNU) | 5 mg/kg | 144 ng/24h | [1] |

| Urine | Rat | N-methylnitrosourea (MNU) | 80 mg/kg | 1.6 µ g/day 1; 0.4 µ g/day 2 | [1] |

Detailed Experimental Protocols

Quantification of this compound in Urine by LC-MS/MS

This protocol is a representative method for the analysis of methylated nucleosides in urine and would require specific validation for this compound.

6.1.1. Sample Preparation [2]

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to remove particulate matter.

-

Take a 100 µL aliquot of the supernatant and spike it with an appropriate internal standard (e.g., deuterated this compound).

-

Dilute the sample with 300 µL of ultrapure water.

-

For enrichment, add a suitable sorbent (e.g., Fe₃O₄/Graphene composite) to the diluted urine, sonicate for 5 minutes, and incubate for 1 minute.

-

Separate the sorbent using a magnet and discard the supernatant.

-

Elute the analyte from the sorbent with an appropriate solvent.

-

Dry the eluate and reconstitute in the initial mobile phase for injection.

6.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: Waters BEH HILIC column (2.1 × 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.2% acetic acid and 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile with 0.2% acetic acid and 2 mM ammonium acetate.

-

Flow Rate: 0.25 mL/min.

-

Gradient: Isocratic elution with 6% Mobile Phase A and 94% Mobile Phase B.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and its internal standard must be determined.

-

Quantification of this compound in DNA by HPLC-ECD

This protocol is a representative method for DNA adduct analysis and would require specific validation for this compound.

6.2.1. DNA Extraction and Hydrolysis

-

Extract genomic DNA from tissue or cell samples using a commercial DNA extraction kit or standard phenol-chloroform extraction.

-

Quantify the extracted DNA using a spectrophotometer.

-

To release the this compound base, perform thermal hydrolysis by incubating the DNA solution at pH 9 and 70°C for 8 hours. This condition preferentially releases N7-alkylpurines.

-

Alternatively, enzymatic hydrolysis can be performed using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase) to digest the DNA down to individual nucleosides.

6.2.2. HPLC-ECD Instrumentation and Conditions

-

High-Performance Liquid Chromatography:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A suitable buffer system, for example, a phosphate buffer with an organic modifier like methanol, run in an isocratic or gradient mode.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 20-100 µL.

-

-

Electrochemical Detector (ECD):

-

Working Electrode: Glassy carbon electrode.

-

Potential: An optimal oxidation potential for this compound needs to be determined experimentally by constructing a hydrodynamic voltammogram.

-

Detection: Amperometric detection of the current generated by the oxidation of this compound.

-

Detection of this compound Adducts by ELISA

This is a general protocol for a direct competitive ELISA and would need to be optimized with specific antibodies and reagents for this compound.

6.3.1. Reagents and Buffers

-

Coating Buffer: 100 mM Carbonate-Bicarbonate buffer, pH 9.6.

-

Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA) in PBS.

-

Antibody Dilution Buffer: 1x Blocking solution.

-

Primary Antibody: Monoclonal or polyclonal antibody specific for this compound.

-

Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species IgG.

-

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) for HRP.

-

Stop Solution: 2 M H₂SO₄.

6.3.2. ELISA Protocol

-

Antigen Coating: Dilute a this compound conjugate (e.g., m7A-BSA) to 1-10 µg/mL in Coating Buffer and add 100 µL to each well of a microtiter plate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Competition: Add 50 µL of the standard or sample and 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with Wash Buffer.

-

Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of this compound in the samples is inversely proportional to the signal.

Conclusion

This compound holds significant promise as a biomarker for DNA damage induced by methylating agents. Its detection and quantification in accessible biological matrices like urine offer a non-invasive approach to monitor exposure and assess the efficacy of therapeutic interventions aimed at mitigating DNA damage. The Base Excision Repair pathway plays a crucial role in maintaining genomic integrity by efficiently removing m7A lesions. The analytical methods detailed in this guide provide a robust framework for researchers to accurately measure this important biomarker. Further research into the clinical utility of this compound as a prognostic and diagnostic marker is warranted and will be greatly facilitated by the application of these advanced analytical techniques.

References

The Role of 7-Methyladenine in the Base Excision Repair Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyladenine (m7A) is a DNA lesion predominantly induced by exposure to methylating agents. While not as extensively studied as other alkylated bases such as 3-methyladenine (3mA) and 7-methylguanine (7mG), m7A poses a threat to genomic integrity and is primarily repaired through the Base Excision Repair (BER) pathway. This technical guide provides an in-depth overview of the involvement of m7A in BER, from its formation and recognition to the enzymatic steps culminating in its removal and the restoration of the DNA sequence. Detailed experimental protocols for studying m7A repair and quantitative data on enzyme kinetics are presented to facilitate further research and therapeutic development in this area.

Introduction: this compound as a DNA Lesion

This compound is a purine analog where a methyl group is attached to the N7 position of the adenine base. This modification can arise from both endogenous and exogenous sources of alkylating agents. Although considered a minor lesion compared to 7mG, its presence in DNA can have significant biological consequences if not repaired. The primary cellular defense against m7A is the Base Excision Repair (BER) pathway, a highly conserved mechanism responsible for correcting small, non-helix-distorting base lesions.

The Base Excision Repair Pathway for this compound

The repair of m7A via the BER pathway is a multi-step process initiated by a specific DNA glycosylase. This is followed by the action of an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the original DNA sequence.

Recognition and Excision of this compound

The key enzyme responsible for recognizing and removing m7A from DNA is the N-methylpurine DNA glycosylase (MPG) , also known as alkyladenine DNA glycosylase (AAG).[1][2][3][4] MPG is a monofunctional glycosylase that cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, releasing the free m7A base and creating an apurinic/apyrimidinic (AP) site.[3]

Processing of the AP Site

Following the excision of m7A, the resulting AP site is processed by the downstream enzymes of the BER pathway. This can proceed via two sub-pathways: short-patch BER (replacing a single nucleotide) or long-patch BER (replacing 2-10 nucleotides).

-

AP Site Incision: The AP endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone 5' to the lesion, generating a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribosephosphate (5'-dRP) moiety.

-

Gap Filling and End Processing:

-

In short-patch BER , DNA polymerase β (Pol β) removes the 5'-dRP moiety through its lyase activity and inserts a single correct nucleotide.

-

In long-patch BER , DNA polymerases δ or ε perform strand displacement synthesis, creating a flap structure that is removed by flap endonuclease 1 (FEN1).

-

-

Ligation: The final nick in the DNA backbone is sealed by DNA ligase III (in complex with XRCC1) for short-patch BER or DNA ligase I for long-patch BER.

References

Early Investigations into 7-Methyladenine and its Role in Carcinogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA modifications has been fundamental to our understanding of carcinogenesis. Among the various DNA adducts, 7-methyladenine (7-MeA) was one of the earliest identified products of DNA alkylation by certain carcinogens. Although often found in lower abundance compared to other methylated purines like 7-methylguanine (7-MeG), early research into 7-MeA provided crucial insights into the mechanisms of chemical carcinogenesis, DNA repair, and the development of biomarkers for carcinogen exposure. This technical guide delves into the foundational studies that first characterized 7-MeA and explored its connection to cancer, presenting the data and methodologies from that era.

Formation of this compound

Early studies in the mid-20th century, pioneered by researchers like Lawley and Brookes, established that carcinogenic alkylating agents react with DNA at various nucleophilic sites. These agents, such as dimethyl sulfate (DMS) and N-methyl-N-nitrosourea (MNU), were found to methylate the N7 position of adenine, forming 7-MeA.

The formation of 7-MeA, along with other methylated bases, is a result of the chemical reaction between the electrophilic alkylating agent and the nucleophilic centers in the DNA molecule. The relative amounts of different adducts formed were found to depend on the specific alkylating agent used. For instance, SN2-type agents like DMS tend to react predominantly at the N7 position of guanine, but also produce 7-MeA.

Quantitative Data from Early Studies

The following tables summarize the quantitative data from seminal early studies, showcasing the levels of this compound and other DNA adducts in various experimental systems after exposure to methylating carcinogens. These early investigations laid the groundwork for understanding the distribution and persistence of these adducts.

Table 1: In Vitro Alkylation of DNA by Dimethyl Sulphate

| Nucleoside | Moles of Alkyl Group per Mole of Nucleoside P |

| 7-Methylguanine | 1.0 |

| 3-Methyladenine | 0.15 |

| This compound | 0.06 |

| 1-Methyladenine | 0.03 |

| 3-Methylguanine | 0.01 |

| O6-Methylguanine | 0.004 |

Data adapted from early in vitro studies and represents the relative proportions of different methylated bases formed upon reaction of DNA with dimethyl sulphate.

Table 2: Urinary Excretion of this compound in Rats Following Exposure to N-Methylnitrosourea (MNU)

| MNU Dose (mg/kg) | This compound Excreted (µ g/24h ) |

| 0 (Control) | 0.026 |

| 5 | 0.144 |

| 80 | 1.6 |

This table illustrates the dose-dependent increase in the excretion of 7-MeA in the urine of rats, suggesting its potential as a biomarker of exposure to methylating carcinogens. Data is based on studies investigating the in vivo fate of DNA adducts.[1]

Experimental Protocols from Early Studies

The methodologies employed in the mid to late 20th century were foundational for the field of DNA adduct analysis. Below are detailed descriptions of the key experimental protocols used in early investigations of this compound.

Protocol 1: Isolation and Hydrolysis of DNA

-

Tissue Homogenization: Tissues from animals exposed to a radiolabeled methylating agent (e.g., [14C]-dimethylnitrosamine) were homogenized in a buffer solution.

-

DNA Extraction: DNA was extracted from the homogenate using phenol-chloroform extraction to remove proteins and other cellular components.

-

DNA Precipitation: The extracted DNA was precipitated with ethanol and washed to further purify it.

-

Acid Hydrolysis: The purified DNA was subjected to mild acid hydrolysis (e.g., with 0.1 N HCl at 70°C for 30 minutes) to cleave the glycosidic bonds and release the purine bases, including this compound.

Protocol 2: Chromatographic Separation and Detection of this compound

-

Paper Chromatography: The DNA hydrolysate was spotted onto chromatography paper.

-

Solvent System: The chromatogram was developed using a specific solvent system (e.g., butan-1-ol, water, and acetic acid) to separate the different purine bases based on their polarity.

-

Identification of this compound: The position of this compound on the chromatogram was identified by running a known this compound standard in parallel.

-

Quantification: The spots corresponding to the radiolabeled this compound were cut out, and the radioactivity was measured using a scintillation counter to quantify the amount of the adduct.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in early studies on this compound.

The Role of this compound in Carcinogenesis: Early Perspectives

Early on, the biological significance of 7-MeA was less clear compared to other adducts like O6-methylguanine, which was shown to be a miscoding lesion. 7-MeA itself was not considered to be a major mutagenic lesion. However, its formation indicated that the DNA had been damaged by a carcinogen.

One of the key insights from these early studies was the concept of DNA repair. It was observed that the levels of 7-MeA in DNA decreased over time after exposure to a carcinogen, suggesting that cells possessed mechanisms to remove this adduct. This led to the discovery of DNA glycosylases, enzymes that specifically recognize and excise damaged bases from DNA, initiating the base excision repair (BER) pathway. While the initial focus was often on the repair of the more abundant 7-MeG, it was understood that similar enzymatic pathways would be responsible for the removal of 7-MeA.

Furthermore, the detection of 7-MeA in the urine of animals treated with methylating agents provided an early example of using a DNA adduct as a non-invasive biomarker of carcinogen exposure. The rationale was that 7-MeA, being chemically less stable than the glycosidic bond in unmodified purines, could be spontaneously or enzymatically released from DNA and excreted.

Conclusion

The early studies on this compound were instrumental in shaping our understanding of chemical carcinogenesis. They provided the first concrete evidence of DNA alkylation by carcinogens, leading to the formation of specific adducts like 7-MeA. The quantitative data, though generated with techniques that are now considered rudimentary, established the dose-dependent nature of adduct formation and hinted at the existence of cellular repair mechanisms. The experimental protocols developed during this era, while laborious, were foundational for the more sophisticated methods of DNA adduct analysis used today. Although 7-MeA is not considered a primary driver of mutagenesis, its study provided a critical piece of the puzzle in the complex process of how chemical agents can lead to cancer. These pioneering investigations continue to be relevant for researchers in the fields of toxicology, cancer biology, and drug development, serving as a reminder of the fundamental principles that underpin our current knowledge.

References

Unveiling the Toxicological Profile of 7-Methyladenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyladenine (7-MA) is a purine derivative that has garnered significant attention as a biomarker of DNA damage resulting from exposure to methylating agents.[1][2] While its presence in biological systems is primarily indicative of DNA alkylation, a comprehensive toxicological profile of direct exposure to this compound is not well-established in publicly available literature. This technical guide aims to provide an in-depth overview of the current understanding of this compound's toxicological implications, drawing from its role as a DNA adduct, its repair mechanisms, and available safety data. Due to the limited direct toxicological data on this compound, this guide also incorporates and clearly distinguishes data from its structural isomer, 7-methylguanine (7-MG), to provide a broader context for potential toxicological endpoints.

Introduction to this compound

This compound is a methylated nucleobase, an analog of adenine where a methyl group is attached at the N7 position.[1] Its formation in DNA is a consequence of exposure to endogenous and exogenous methylating agents, such as certain environmental carcinogens and chemotherapeutic drugs.[2][3] The presence of 7-MA in urine can serve as a biomarker for monitoring exposure to such agents. Unlike other methylated bases, 7-MA is not considered to be a highly mutagenic lesion itself; however, its presence in DNA can lead to genomic instability if not repaired.

Toxicokinetics and Metabolism

The toxicokinetics of exogenous this compound are not well-documented. However, based on its endogenous formation as a DNA adduct, its metabolic fate is intrinsically linked to DNA repair pathways.

-

Metabolism and Excretion: Endogenously formed this compound within DNA is recognized and excised by the Base Excision Repair (BER) pathway. The enzyme DNA-3-methyladenine glycosylase II hydrolyzes the N-glycosidic bond, releasing free this compound. This free base is then likely excreted in the urine, which is the basis for its use as a biomarker.

Toxicological Profile

Direct toxicological data for this compound is sparse. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides some hazard information. For a more detailed, albeit indirect, perspective, toxicological data for the related compound 7-methylguanine is presented for comparative purposes.

Acute Toxicity and Hazard Classification of this compound

The primary source of direct toxicity information for this compound comes from its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Table 1: GHS Hazard Classification for this compound |

Genotoxicity and Carcinogenicity

While this compound is a form of DNA damage, its own potential to induce mutations or cancer upon direct exposure is not well-studied. The focus in the literature is on its role as a marker of exposure to genotoxic methylating agents.

Comparative Toxicological Data of 7-Methylguanine

In contrast to 7-MA, the toxicological profile of 7-methylguanine (7-MG) has been more extensively studied. These studies indicate that 7-MG has a relatively low toxicity profile.

| Study Type | Species | Route | Dosing Regimen | Observed Effects | Reference |

| Acute Toxicity | Mice | Oral | Single dose of 600 mg/kg | No mortality. Significant elevation in spleen weight. Small, non-inflammatory lymphoid infiltrates in the lungs and liver. | |

| Repeated Dose Toxicity | Mice | Oral | 50 mg/kg, 3 times per week for 4 weeks | No adverse effects or morphological changes observed. | |

| Mutagenicity (Ames Test) | S. typhimurium | In vitro | TA98 and TA100 strains, with and without S9 activation | Did not induce frameshift or base-pair substitution mutations. | |

| Genotoxicity (Comet Assay) | Human cells | In vitro | Immortalized human kidney epithelial cells | Did not produce DNA damage. | |

| Chromosomal Aberrations | Mice | In vivo | 50-250 mg/kg | Did not induce chromatid or chromosome breaks in bone marrow cells. | |

| Table 2: Summary of Toxicological Data for 7-Methylguanine |

Mechanism of Action: DNA Damage and Repair

The primary mechanism through which this compound is relevant to toxicology is its formation as a DNA adduct and its subsequent repair by the Base Excision Repair (BER) pathway.

Formation of this compound Adducts

Exposure to methylating agents leads to the alkylation of DNA at various positions. The N7 position of adenine is susceptible to methylation, resulting in the formation of this compound in the DNA strand.

Base Excision Repair of this compound

The BER pathway is the primary cellular defense mechanism for repairing small, non-helix-distorting base lesions like this compound. The process is initiated by a specific DNA glycosylase.

Figure 1: Base Excision Repair Pathway for this compound.

Experimental Protocols for Genotoxicity Assessment

Due to the lack of specific experimental data for this compound, the following protocols are based on the studies conducted on 7-methylguanine and represent standard methodologies for assessing genotoxicity.

Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To assess the potential of a substance to induce gene mutations in bacteria.

-

Methodology:

-

Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) are used.

-

The test compound (e.g., 7-MG) is incubated with the bacterial strains in the presence and absence of a metabolic activation system (rat liver S9 fraction).

-

The mixture is plated on a minimal agar medium lacking histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.

-

In Vitro Comet Assay

-

Purpose: To detect DNA strand breaks in eukaryotic cells.

-

Methodology:

-

Human cells (e.g., immortalized kidney epithelial cells) are exposed to the test compound for a defined period.

-

The cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.

-

The slides are subjected to electrophoresis under alkaline conditions.

-

DNA is stained with a fluorescent dye and visualized under a microscope.

-

Damaged DNA (with strand breaks) migrates further in the electric field, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

-

In Vivo Chromosomal Aberration Assay

-

Purpose: To assess the potential of a substance to cause structural chromosomal damage in mammalian bone marrow cells.

-

Methodology:

-

Mice (e.g., C57BL/6) are administered the test compound (e.g., 7-MG) via an appropriate route (e.g., oral gavage).

-

A positive control (e.g., cyclophosphamide) and a negative control (vehicle) are included.

-

After a specific time, the animals are treated with a mitotic spindle inhibitor (e.g., colchicine) to arrest cells in metaphase.

-

Bone marrow cells are harvested from the femurs.

-

The cells are processed to prepare chromosome spreads on microscope slides.

-

The slides are stained, and metaphase cells are analyzed for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).

-

Figure 2: A Generalized Experimental Workflow for Assessing Genotoxicity.

Reproductive and Developmental Toxicity

There is no available information specifically on the reproductive and developmental toxicity of this compound. Standard toxicological assessments would be required to evaluate these endpoints.

Conclusion and Future Directions

The toxicological profile of this compound is currently incomplete, with available data primarily highlighting its role as a biomarker of DNA damage from methylating agents. The GHS classification indicates potential for acute oral toxicity, skin sensitization, and eye irritation. However, comprehensive in vivo and in vitro studies are lacking.

The more extensive toxicological data on the related compound, 7-methylguanine, suggests a low order of toxicity. While this may provide some context, direct studies on this compound are necessary to establish a definitive safety profile.

Future research should focus on:

-

Conducting standard acute, sub-chronic, and chronic toxicity studies for this compound.

-

Performing a battery of genotoxicity assays to directly assess its mutagenic and clastogenic potential.

-

Investigating its reproductive and developmental toxicity.

-

Elucidating its toxicokinetic properties upon direct exposure.

A thorough understanding of the toxicological profile of this compound is crucial for accurately interpreting its significance as a biomarker and for ensuring the safety of researchers and other professionals who may handle this compound.

References

Methodological & Application

Application Note: Quantification of 7-Methyladenine in Human Urine using HPLC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantification of 7-methyladenine in human urine using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is a purine base that can be formed by the methylation of adenine in DNA and RNA. Its presence in urine is a potential biomarker for monitoring exposure to methylating carcinogens and assessing DNA damage.[1][2] The method utilizes a simple sample preparation procedure followed by separation with Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating DNA adducts and biomarkers of exposure to genotoxic agents.

Introduction

This compound (7-MeA) is a modified purine that can arise from the alkylation of adenine residues in nucleic acids by exogenous or endogenous methylating agents.[3] This DNA adduct can be excised from the DNA through repair mechanisms and subsequently excreted in the urine.[4] Therefore, the quantification of 7-MeA in urine can serve as a non-invasive biomarker for assessing exposure to chemical carcinogens and monitoring DNA damage and repair processes.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. This application note provides a detailed protocol for a HILIC-MS/MS method for the reliable quantification of this compound in human urine.

Experimental Protocols

Materials and Reagents

-

This compound standard (Sigma-Aldrich or equivalent)

-

This compound-d3 (isotopically labeled internal standard, Toronto Research Chemicals or equivalent)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human urine (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PVDF)

Sample Preparation

A simple "dilute-and-shoot" approach is employed for urine sample preparation to minimize sample handling and potential analyte loss.

-

Thaw frozen urine samples at room temperature.

-

Vortex the urine sample to ensure homogeneity.

-

Centrifuge the urine sample at 13,000 rpm for 15 minutes at 4°C to pellet any particulate matter.

-

In a clean 1.5 mL microcentrifuge tube, combine:

-

10 µL of the urine supernatant

-

10 µL of internal standard solution (e.g., 100 ng/mL this compound-d3 in water)

-

180 µL of acetonitrile.

-

-

Vortex the mixture for 10 seconds.

-

Place the tube at -20°C for 1 hour to precipitate proteins.

-

Centrifuge the mixture at 13,000 rpm for 5 minutes at 4°C.

-

Transfer 180 µL of the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 90 µL of a 9:1 (v/v) acetonitrile:water solution.

-

Vortex for 10 seconds and sonicate for 15 seconds.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer 80 µL of the supernatant into an autosampler vial for HPLC-MS/MS analysis.

HPLC Conditions

-

Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm (or equivalent)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

Time (min) %A %B 0.0 10 90 5.0 40 60 5.1 10 90 | 8.0 | 10 | 90 |

Mass Spectrometry Conditions

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

Multiple Reaction Monitoring (MRM) Transitions

The molecular weight of this compound is 149.15 g/mol . The protonated molecule [M+H]⁺ has an m/z of 150.1. The following MRM transitions are recommended. The collision energy should be optimized for the specific instrument being used to achieve the highest signal intensity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |

| This compound (Quantifier) | 150.1 | 135.1 | 0.1 | To be optimized |

| This compound (Qualifier) | 150.1 | 108.1 | 0.1 | To be optimized |

| This compound-d3 (IS) | 153.1 | 138.1 | 0.1 | To be optimized |

Note: The product ion m/z 135.1 corresponds to the loss of a methyl group (-CH3), and m/z 108.1 corresponds to the further loss of HCN.

Data Presentation

Calibration Curve

A calibration curve was constructed by spiking known concentrations of this compound into drug-free urine and processing the samples as described above. The curve was linear over the range of 0.5 to 100 ng/mL.

| Parameter | Value |

| Linearity Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x |

Method Performance

The performance of the method was evaluated for precision, accuracy, and recovery. The results are summarized in the table below, based on data for the similar compound N3-methyladenine as a reference.

| Parameter | Low QC (1 ng/mL) | Mid QC (10 ng/mL) | High QC (80 ng/mL) |

| Intra-day Precision (%RSD, n=6) | < 10% | < 8% | < 5% |

| Inter-day Precision (%RSD, n=18) | < 15% | < 12% | < 10% |

| Accuracy (% Bias) | ± 15% | ± 10% | ± 10% |

| Recovery (%) | 85 - 95% | 85 - 95% | 85 - 95% |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound in urine.

HPLC-MS/MS System Configuration

References

- 1. researchgate.net [researchgate.net]

- 2. resolian.com [resolian.com]

- 3. New validated LC-MS/MS method for the determination of three alkylated adenines in human urine and its application to the monitoring of alkylating agents in cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Removal of minor methylation products this compound and 3-methylguanine from DNA of Escherichia coli treated with dimethyl sulphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Urinary 7-Methyladenine using Gas Chromatography-Mass Spectrometry

Application Note: Ultrasensitive Detection of 7-Methyladenine using Surface-Enhanced Raman Spectroscopy (SERS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyladenine (7-mA) is a methylated nucleobase that serves as a significant biomarker for DNA damage resulting from exposure to methylating agents, which can be environmental pollutants or certain chemotherapeutic drugs. The ability to detect and quantify 7-mA at low concentrations is crucial for applications in toxicology, cancer research, and therapeutic drug monitoring. Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical technique for the detection of biomolecules at ultra-low concentrations. This application note provides a detailed protocol for the detection of this compound using SERS, leveraging the signal enhancement provided by plasmonic nanoparticles.

Principle of SERS for this compound Detection

SERS is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering signal of molecules adsorbed on or in close proximity to nanostructured metal surfaces, typically silver (Ag) or gold (Au). The enhancement arises from two primary mechanisms: electromagnetic enhancement, due to localized surface plasmon resonance (LSPR) of the metallic nanoparticles, and chemical enhancement, involving charge-transfer complexes between the analyte and the substrate. When this compound molecules are adsorbed onto the surface of Ag or Au nanoparticles, their Raman signal is dramatically amplified, allowing for detection at concentrations far below the limits of conventional Raman spectroscopy. Studies have shown that this compound adsorbs onto silver nanoparticles in an upright orientation through its N3 and N9 atoms, which facilitates a strong SERS signal.[1]

Quantitative Analysis

While the limit of detection (LOD) for this compound using SERS has not been definitively established in peer-reviewed literature, the technique is capable of quantitative analysis. This is achieved by correlating the intensity of a characteristic SERS peak of this compound with its concentration. A calibration curve can be constructed by measuring the SERS spectra of a series of known concentrations of this compound. The intensity of a prominent and well-resolved peak is then plotted against concentration. For reliable quantitative results, it is essential to use a consistent SERS substrate and standardized experimental conditions.

Table 1: Characteristic SERS Bands of this compound on Silver Nanoparticles

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~735 | Ring breathing mode |

| ~1250 | Ring stretching |

| ~1330 | Ring stretching |

| ~1470 | CH₃ deformation |

| ~1630 | NH₂ scissoring |

Note: Peak positions may vary slightly depending on the SERS substrate and experimental conditions.

Experimental Protocols

This section provides detailed protocols for the preparation of SERS substrates and the analysis of this compound.

Protocol 1: Synthesis of Silver Nanoparticles (AgNPs) by Citrate Reduction

This protocol describes a common method for synthesizing silver nanoparticles suitable for SERS applications.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized (DI) water

Procedure:

-

Bring 100 mL of DI water to a vigorous boil in a clean Erlenmeyer flask with a stir bar.

-

Add 1 mL of 1% (w/v) sodium citrate solution to the boiling water.

-

While the solution is boiling and stirring, add 0.2 mL of 1% (w/v) silver nitrate solution.

-

Continue boiling and stirring for 1 hour. The solution will change color from colorless to a pale yellow or grayish-green, indicating the formation of AgNPs.

-

Allow the solution to cool to room temperature.

-

Characterize the synthesized AgNPs using UV-Vis spectroscopy (for LSPR peak) and Transmission Electron Microscopy (for size and morphology). The LSPR peak for SERS-active AgNPs is typically around 400-420 nm.

Protocol 2: Preparation of this compound Samples

Materials:

-

This compound powder

-

Deionized (DI) water or appropriate buffer

-

Vortex mixer

-

Pipettes and sterile microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mM) by dissolving the appropriate amount of powder in DI water. Gentle heating or sonication may be required to aid dissolution.

-

Prepare a series of dilutions from the stock solution to create standards for generating a calibration curve (e.g., 1 µM, 100 nM, 10 nM, 1 nM).

Protocol 3: SERS Measurement of this compound

Materials:

-

Synthesized AgNP colloid

-

This compound standard solutions

-

Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm)

-

Microscope slides or other suitable sample holders

Procedure:

-

In a microcentrifuge tube, mix a small volume of the AgNP colloid (e.g., 100 µL) with a small volume of the this compound solution (e.g., 10 µL). The optimal ratio should be determined empirically.

-

Allow the mixture to incubate for a specific period (e.g., 15-30 minutes) to ensure adsorption of this compound onto the AgNPs.

-

Deposit a small drop (e.g., 5-10 µL) of the mixture onto a clean microscope slide and allow it to air-dry or perform the measurement in the liquid state.

-

Acquire the SERS spectrum using the Raman spectrometer. Typical acquisition parameters include a laser power of 1-5 mW, an integration time of 10-30 seconds, and multiple accumulations to improve the signal-to-noise ratio.

-

Record the intensity of the characteristic this compound peaks (e.g., the ring-breathing mode around 735 cm⁻¹).

-

Repeat the measurement for each standard concentration to construct a calibration curve.

-

To analyze an unknown sample, follow the same procedure and determine its concentration from the calibration curve.

Diagrams

Caption: Experimental workflow for SERS detection of this compound.

Caption: Key factors influencing the SERS signal in this compound detection.

Troubleshooting

-

Low or no SERS signal:

-

Ensure the quality and stability of the SERS substrate. Aggregated or unstable nanoparticles can lead to poor signal.

-

Optimize the ratio of nanoparticle colloid to analyte solution.

-

Increase the incubation time to allow for sufficient adsorption.

-

Check the alignment and focus of the Raman spectrometer.

-

-

Poor reproducibility:

-

Use a consistent batch of SERS substrate for all measurements.

-

Ensure homogeneous mixing of the nanoparticles and the analyte.

-

Control the evaporation of the sample droplet during measurement, or perform measurements in a liquid cell.

-

-

Fluorescence background:

-

Use a longer wavelength excitation laser (e.g., 785 nm) to minimize fluorescence.

-

Photobleach the sample by exposing it to the laser for a period before acquiring the spectrum.

-

Conclusion

Surface-Enhanced Raman Spectroscopy provides a highly sensitive and specific method for the detection of this compound. By following the detailed protocols outlined in this application note, researchers can successfully prepare SERS-active substrates and perform qualitative and quantitative analysis of this important DNA damage biomarker. The high sensitivity of SERS makes it a valuable tool in fields ranging from environmental monitoring to biomedical research and drug development.

References

electrochemical sensor development for 7-Methyladenine detection

These application notes provide a comprehensive overview and detailed protocols for the development of an electrochemical sensor for the detection of 7-Methyladenine (m7A). This document is intended for researchers, scientists, and drug development professionals working in epigenetics, diagnostics, and pharmacology.

Introduction

This compound (m7A) is a modified nucleobase found in DNA and RNA, where it plays a role in various biological processes, including the regulation of gene expression and DNA damage response. The development of sensitive and selective methods for the detection of m7A is crucial for understanding its biological functions and for potential diagnostic and therapeutic applications. Electrochemical sensors offer a rapid, cost-effective, and highly sensitive platform for the detection of m7A. This document outlines the principles, protocols, and expected performance of an electrochemical sensor for m7A, primarily based on direct oxidation using voltammetric techniques.

Principle of Detection

The electrochemical detection of this compound is based on its direct oxidation at the surface of a working electrode. When a potential is applied, m7A undergoes an irreversible oxidation reaction, generating a measurable current that is proportional to its concentration. Differential Pulse Voltammetry (DPV) is a particularly suitable technique for this application as it enhances the signal-to-noise ratio, leading to lower detection limits compared to other voltammetric methods.

The overall process involves the fabrication of a stable and sensitive electrode, followed by the electrochemical measurement of m7A in a prepared sample. The choice of electrode material and any surface modifications are critical for achieving high sensitivity and selectivity.

Quantitative Data Summary

While specific quantitative data for the electrochemical detection of this compound is not extensively available in the literature, the performance of electrochemical sensors for the closely related isomer, 3-methyladenine, provides a strong benchmark for expected performance. The following table summarizes the analytical performance of a differential pulse voltammetry-based sensor for 3-methyladenine using a screen-printed carbon electrode. These values are expected to be similar for this compound, although some optimization of the experimental parameters will be necessary.

| Parameter | Value | Electrode | Technique | Reference Analyte |

| Linear Range | 2.00 - 10.00 µmol L⁻¹ | Screen-Printed Carbon Electrode (SPCE) | Differential Pulse Voltammetry (DPV) | 3-Methyladenine |

| Limit of Detection (LOD) | 0.35 µmol L⁻¹ | Screen-Printed Carbon Electrode (SPCE) | Differential Pulse Voltammetry (DPV) | 3-Methyladenine |

| Working Potential | ~+1.2 V to +1.4 V (vs. Ag/AgCl) | Glassy Carbon Electrode (GCE) | Cyclic Voltammetry (CV) | 7-Methylguanosine[1][2] |

| pH of Supporting Electrolyte | 4.10 - 4.5 | Screen-Printed Carbon Electrode (SPCE) | Differential Pulse Voltammetry (DPV) | 3-Methyladenine |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and application of an electrochemical sensor for this compound.

Protocol 1: Fabrication of a Bare Screen-Printed Carbon Electrode (SPCE) Sensor

This protocol describes the basic setup for using a commercially available screen-printed carbon electrode.

Materials:

-

Screen-Printed Carbon Electrodes (SPCEs)

-

This compound standard solutions

-

Acetate buffer (0.1 M, pH 4.5)

-

Deionized (DI) water

-

Potentiostat

Procedure:

-

Electrode Preparation:

-

Carefully unpack the SPCE, avoiding contact with the electrode surface.

-

Connect the SPCE to the potentiostat.

-

-

Electrochemical Cell Setup:

-

Pipette a 50 µL drop of the acetate buffer solution onto the working, reference, and counter electrodes of the SPCE.

-

Ensure all three electrodes are covered by the solution.

-

-

Electrochemical Pre-treatment (Optional but Recommended):

-

Perform cyclic voltammetry (CV) in the acetate buffer from -0.5 V to +1.5 V for 10 cycles at a scan rate of 100 mV/s to clean and activate the electrode surface.

-

-

Sample Measurement:

-

Replace the buffer solution with the this compound sample (dissolved in acetate buffer).

-

Perform Differential Pulse Voltammetry (DPV) with the following suggested parameters:

-

Initial Potential: +0.8 V

-

Final Potential: +1.6 V

-

Pulse Amplitude: 50 mV

-

Pulse Width: 50 ms

-

Scan Rate: 20 mV/s

-

-

Record the DPV curve. The oxidation peak of m7A is expected to appear between +1.2 V and +1.4 V.

-

-

Data Analysis:

-

Measure the peak current of the oxidation signal.

-

Create a calibration curve by plotting the peak current against the concentration of m7A standard solutions.

-

Determine the concentration of unknown samples using the calibration curve.

-

Protocol 2: Modification of a Glassy Carbon Electrode (GCE) with Nanomaterials

This protocol describes the modification of a glassy carbon electrode with a nanomaterial, such as graphene oxide or carbon nanotubes, to enhance sensitivity.

Materials:

-

Glassy Carbon Electrode (GCE)

-

Alumina slurry (0.3 and 0.05 µm)

-